

7-Hydroxy Quetiapine-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

Cat. No.: B12412725

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An In-depth Technical Guide to 7-Hydroxy Quetiapine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **7-Hydroxy Quetiapine-d8**, a deuterated metabolite of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a core resource for professionals in drug development and research, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

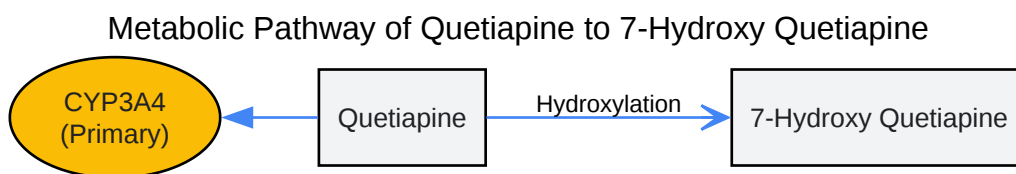
Core Compound Data

7-Hydroxy Quetiapine-d8 is the deuterated form of 7-Hydroxy Quetiapine, a major active metabolite of Quetiapine. The incorporation of deuterium (d8) makes it a valuable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based analytical methods.

Parameter	Value	Reference
CAS Number	1185098-57-0	[1]
Molecular Formula	C ₂₁ H ₁₇ D ₈ N ₃ O ₃ S	[1]
Molecular Weight	407.56 g/mol	[1]
Appearance	Neat	[1]
Synonyms	11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl-d8]-dibenzo[b,f][2,3]thiazepin-7-ol	[1]
Unlabelled CAS Number	139079-39-3	[1][4]

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor. One of the key metabolic routes is the hydroxylation of the dibenzothiazepine ring to form 7-Hydroxy Quetiapine.



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Caption: Metabolic conversion of Quetiapine.

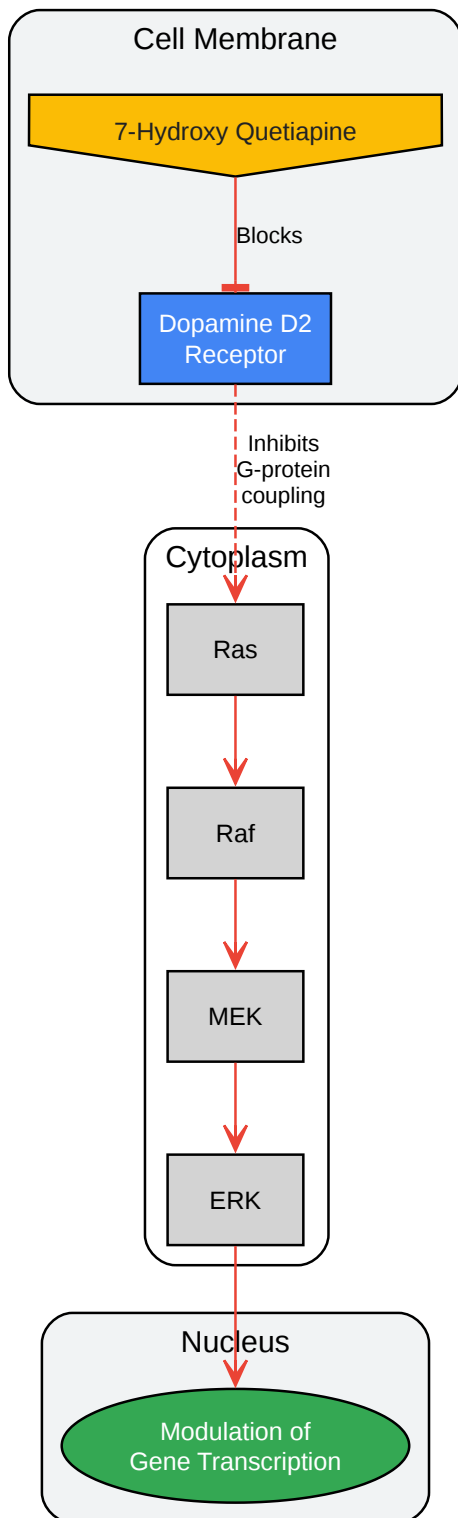
Pharmacological Signaling Pathways

7-Hydroxy Quetiapine, similar to its parent compound, exhibits antagonist activity at dopamine D2 and serotonin 5-HT_{2A} receptors. The blockade of these receptors initiates downstream signaling cascades that are central to the therapeutic effects of Quetiapine.

Dopamine D2 Receptor Antagonism and ERK Signaling

Antagonism of the D2 receptor by 7-Hydroxy Quetiapine can influence the Extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.

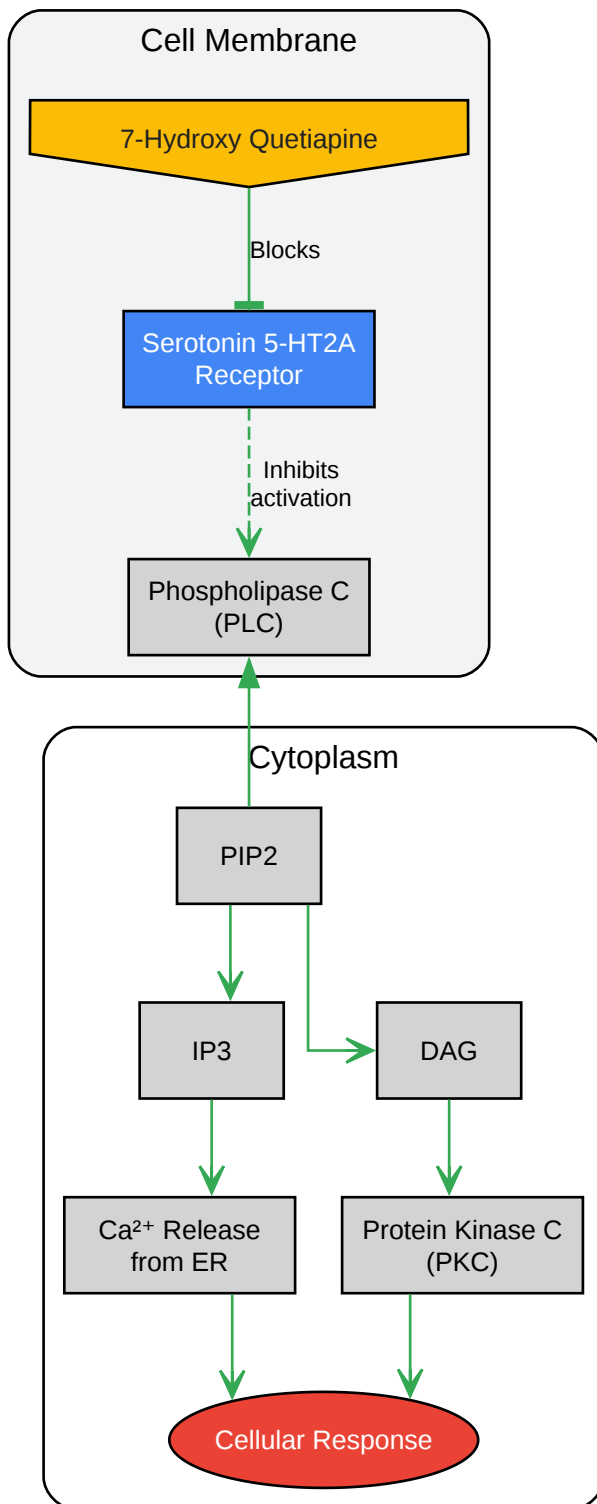
Simplified Downstream Signaling of D2 Receptor Antagonism

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Caption: D2 receptor antagonism signaling.

Serotonin 5-HT_{2A} Receptor Antagonism and PLC/IP₃ Pathway

The antagonism of the 5-HT_{2A} receptor by 7-Hydroxy Quetiapine primarily affects the Gq/11 signaling pathway, leading to the modulation of phospholipase C (PLC) activity and subsequent downstream signaling involving inositol trisphosphate (IP₃) and diacylglycerol (DAG).

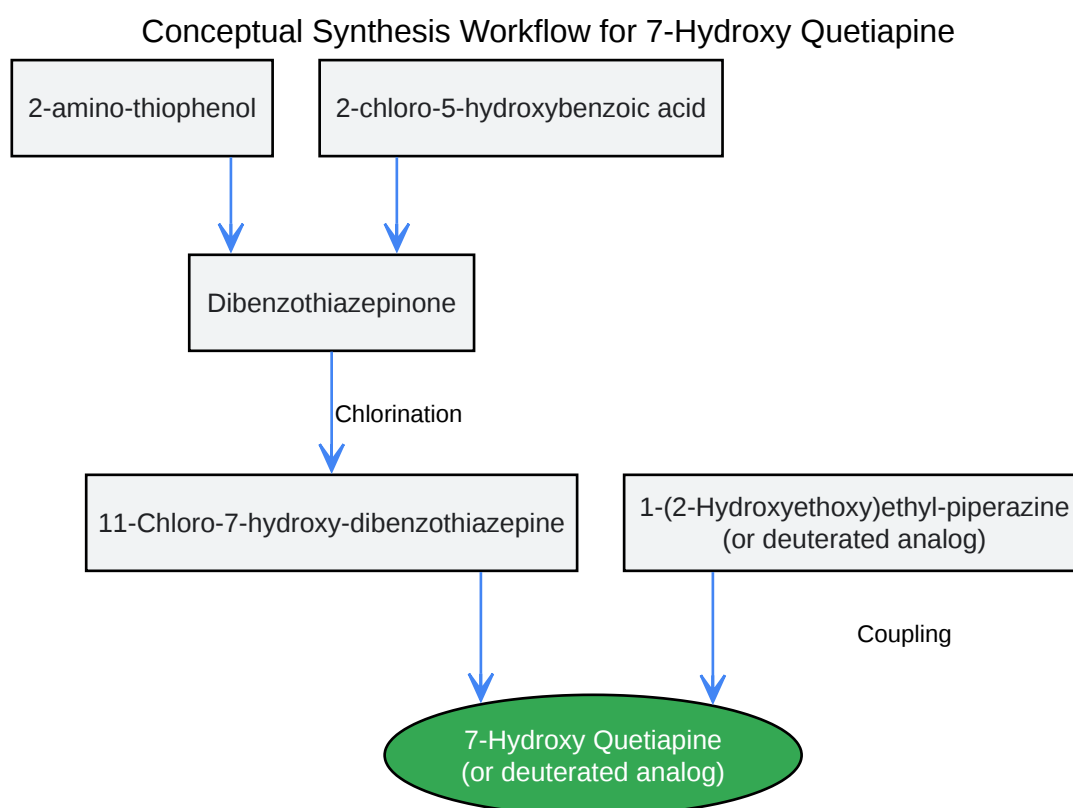
Simplified Downstream Signaling of 5-HT_{2A} Receptor Antagonism[Click to download full resolution via product page](#)Caption: 5-HT_{2A} receptor antagonism signaling.

Experimental Protocols

Synthesis of 7-Hydroxy Quetiapine

A specific synthesis protocol for **7-Hydroxy Quetiapine-d8** is not publicly available and is likely proprietary. However, a general synthesis for the non-deuterated 7-Hydroxy Quetiapine can be conceptualized based on known Quetiapine synthesis routes. The synthesis of the deuterated analog would require the use of a deuterated piperazine starting material.

Conceptual Synthesis Workflow:



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Caption: 7-Hydroxy Quetiapine synthesis.

Analytical Determination of 7-Hydroxy Quetiapine in Human Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxy Quetiapine in human plasma, using **7-Hydroxy Quetiapine-d8** as an internal standard.

a. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of **7-Hydroxy Quetiapine-d8** internal standard working solution (e.g., at 100 ng/mL).
- Vortex for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a 5 μ L aliquot into the LC-MS/MS system.

b. Liquid Chromatography Conditions

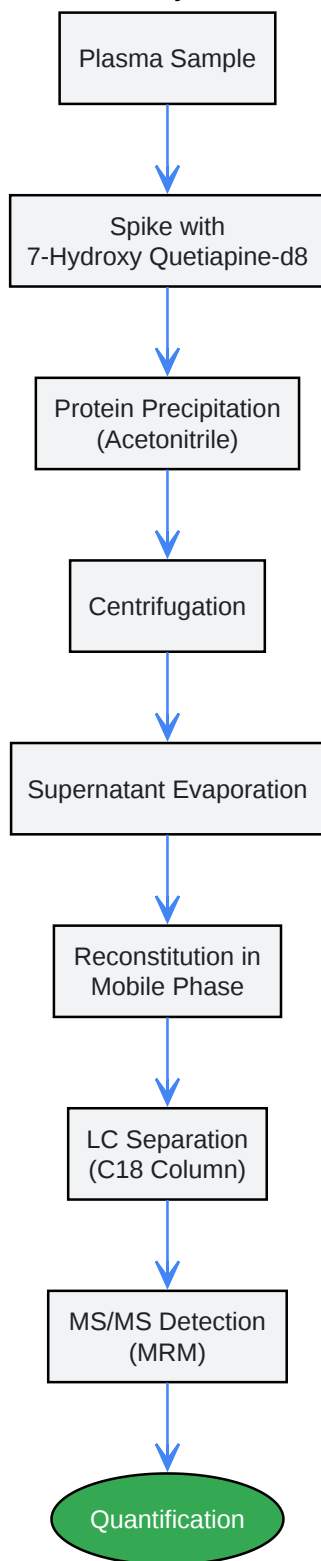
Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate	0.4 mL/min
Column Temperature	40°C

c. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	7-Hydroxy Quetiapine: m/z 400.2 → 253.17- Hydroxy Quetiapine-d8: m/z 408.2 → 261.1
Collision Energy	Optimized for each transition
Source Temperature	500°C

Analytical Workflow:

LC-MS/MS Analytical Workflow

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Caption: LC-MS/MS analysis workflow.

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